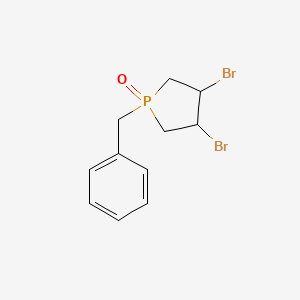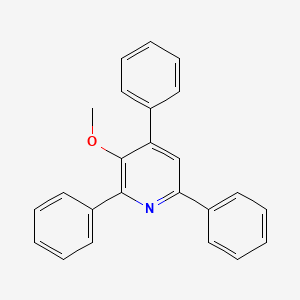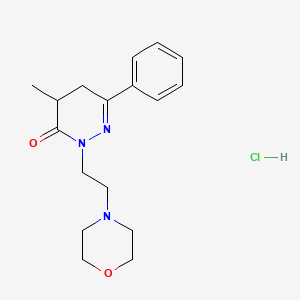![molecular formula C12H14O3 B14675774 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- CAS No. 32780-08-8](/img/structure/B14675774.png)
2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- is a chemical compound with a unique structure that includes a furanone ring and a phenylmethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- typically involves the reaction of a furanone derivative with a phenylmethoxy group under specific conditions. One common method includes the use of a base-catalyzed reaction where the furanone derivative is reacted with a phenylmethoxy compound in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. This method can be optimized for higher yields and purity by adjusting parameters such as flow rates, temperature, and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the furanone ring or the phenylmethoxy group are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(3H)-Furanone, dihydro-5-methyl-
- 2(3H)-Furanone, dihydro-5-ethyl-
- 2(3H)-Furanone, dihydro-5-propyl-
Uniqueness
2(3H)-Furanone, dihydro-5-[(phenylmethoxy)methyl]-, (5S)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its binding affinity to certain molecular targets, leading to more potent biological effects.
Propriétés
Numéro CAS |
32780-08-8 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(5S)-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C12H14O3/c13-12-7-6-11(15-12)9-14-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m0/s1 |
Clé InChI |
JVPPZBQIEINDEG-NSHDSACASA-N |
SMILES isomérique |
C1CC(=O)O[C@@H]1COCC2=CC=CC=C2 |
SMILES canonique |
C1CC(=O)OC1COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
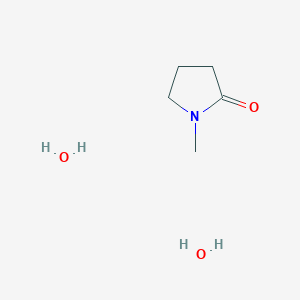
![1,3-Dimethyl-2-(naphtho[2,1-b]furan-2-yl)-2,3-dihydro-1H-benzimidazol-1-ium chloride](/img/structure/B14675698.png)
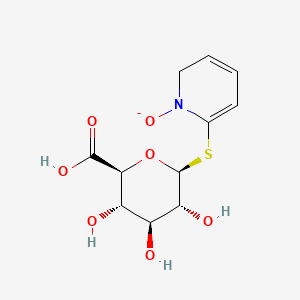
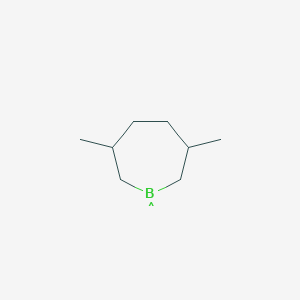
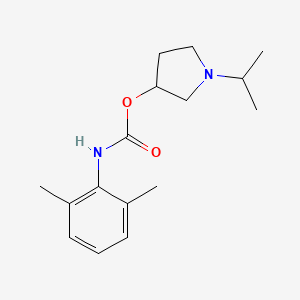


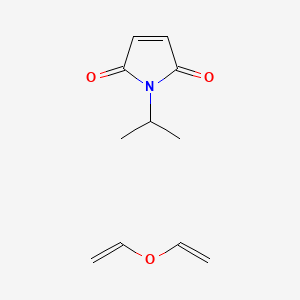
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
